Cas no 695-37-4 (3-Fluoropyridine 1-Oxide)

3-Fluoropyridine 1-Oxide is a fluorinated heterocyclic compound featuring a pyridine core substituted with a fluorine atom and an N-oxide functional group. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis as a versatile intermediate. The electron-withdrawing effects of both the fluorine and N-oxide groups enhance its utility in nucleophilic substitution and cross-coupling reactions. Its stability under various reaction conditions allows for precise functionalization, while the polar N-oxide moiety improves solubility in polar solvents. The compound is particularly useful in the development of fluorinated bioactive molecules, where its distinct electronic properties can influence metabolic stability and binding affinity.
3-Fluoropyridine 1-Oxide structure
3-Fluoropyridine 1-Oxide structure
Product Name:3-Fluoropyridine 1-Oxide
CAS No:695-37-4
MF:C5H4FNO
MW:113.089764595032
MDL:MFCD03095181
CID:82977
PubChem ID:123084
Update Time:2025-06-11

3-Fluoropyridine 1-Oxide Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoropyridine N-oxide
    • 3-fluoro-1-oxidopyridin-1-ium
    • 3-Fluoropyridine 1-oxide
    • 3-FLUOROPYRIDINE-N-OXIDE
    • 1-oxido-3-fluoropyridine
    • 3-fluoropyridin-1-ium-1-olate
    • 3-fluoropyridine-1-oxide
    • 3-Fluor-pyridin-1-oxid
    • Pyridine,3-fluoro-,1-oxide
    • AKOS006222931
    • AS-59796
    • 695-37-4
    • QVGBDRDOWKIYHK-UHFFFAOYSA-N
    • 3-FLUOROPYRIDINEN-OXIDE
    • J-512560
    • 3-Fluoropyridine1-oxide
    • EN300-172734
    • 3-fluoro-pyridine-1-oxide
    • Pyridine, 3-fluoro-, 1-oxide
    • DTXSID40219730
    • 3-fluoranyl-1-oxidanidyl-pyridin-1-ium
    • A836536
    • FT-0654867
    • AM87150
    • 3-fluoro-pyridine 1-oxide
    • SCHEMBL506482
    • MFCD03095181
    • DB-015239
    • 3-fluoro-1-oxido-pyridin-1-ium
    • 3-Fluoropyridine 1-Oxide
    • MDL: MFCD03095181
    • Inchi: 1S/C5H4FNO/c6-5-2-1-3-7(8)4-5/h1-4H
    • InChI Key: QVGBDRDOWKIYHK-UHFFFAOYSA-N
    • SMILES: FC1=CC=C[N+](=C1)[O-]

Computed Properties

  • Exact Mass: 113.02800
  • Monoisotopic Mass: 113.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 25.5A^2

Experimental Properties

  • Color/Form: Powder.
  • Density: 1.18
  • Melting Point: 65-68°C
  • Boiling Point: 275 ºC
  • Flash Point: 120 ºC
  • Refractive Index: 1.494
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 25.46000
  • LogP: 1.25420
  • Solubility: Not determined

3-Fluoropyridine 1-Oxide Security Information

3-Fluoropyridine 1-Oxide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Fluoropyridine 1-Oxide Suppliers

Amadis Chemical Company Limited
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(CAS:695-37-4)3-Fluoropyridine 1-Oxide
Order Number:A836536
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:37
Price ($):882.0
Email:sales@amadischem.com

3-Fluoropyridine 1-Oxide Related Literature

  • 1. Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine
    Ronald E. Banks,Robert N. Haszeldine,John M. Robinson J. Chem. Soc. Perkin Trans. 1 1976 1226
  • 2. Exploring the auxiliary co-ordination sphere of tripodal amino(triamido) actinide complexes
    Peter Scott,Peter B. Hitchcock J. Chem. Soc. Dalton Trans. 1995 603

Additional information on 3-Fluoropyridine 1-Oxide

Professional Introduction to 3-Fluoropyridine 1-Oxide (CAS No: 695-37-4)

3-Fluoropyridine 1-Oxide, identified by the Chemical Abstracts Service Number (CAS No) 695-37-4, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine oxide class, characterized by a pyridine ring substituted with a fluorine atom and an oxygen-containing functional group at the 1-position. The unique structural and electronic properties of 3-Fluoropyridine 1-Oxide make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.

The introduction of fluorine into the pyridine ring significantly modulates the chemical reactivity and electronic distribution of the molecule. Fluorinated pyridines are known for their enhanced metabolic stability, improved binding affinity to biological targets, and increased lipophilicity, which are critical factors in drug design. The presence of the epoxide (1-oxide) group further enhances its utility as a synthetic precursor, enabling diverse transformations such as ring-opening reactions with nucleophiles, which can be harnessed to construct complex molecular architectures.

In recent years, 3-Fluoropyridine 1-Oxide has been extensively studied for its potential applications in pharmaceutical development. Researchers have leveraged its structural features to design novel inhibitors targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The fluorine atom's ability to influence pharmacokinetic properties has made this compound particularly attractive for developing small-molecule drugs with improved pharmacological profiles.

One of the most compelling aspects of 3-Fluoropyridine 1-Oxide is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By incorporating 3-Fluoropyridine 1-Oxide into drug candidates, chemists can achieve high selectivity and potency against specific kinase targets. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which are central to cancer therapy. The fluorine atom's electronic effects help stabilize the transition state during enzyme-substrate interactions, thereby enhancing binding affinity.

Another area where 3-Fluoropyridine 1-Oxide has shown promise is in the development of antiviral agents. The structural motif present in this compound can be modified to interact with viral proteases or polymerases, disrupting viral replication cycles. Recent advancements in medicinal chemistry have highlighted its role in designing inhibitors for RNA viruses, including those responsible for emerging infectious diseases. The ability to fine-tune the electronic properties of 3-Fluoropyridine 1-Oxide through fluorination allows for the creation of compounds with optimized antiviral activity.

The agrochemical industry has also benefited from the use of 3-Fluoropyridine 1-Oxide as a building block for developing novel pesticides and herbicides. Fluorinated pyridines are known for their enhanced stability under environmental conditions, making them suitable for long-lasting agricultural applications. Researchers have utilized 3-Fluoropyridine 1-Oxide to synthesize compounds that exhibit potent activity against pests while maintaining low toxicity to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.

From a synthetic chemistry perspective, 3-Fluoropyridine 1-Oxide offers remarkable versatility due to its reactivity at both the fluorinated pyridine ring and the epoxide group. Transition-metal-catalyzed reactions, such as cross-coupling and oxidation processes, can be employed to introduce additional functional groups or alter the connectivity of atoms within the molecule. These transformations have enabled the construction of increasingly complex derivatives with tailored biological activities.

The epoxide functionality in 3-Fluoropyridine 1-Oxide is particularly noteworthy for its ability to undergo ring-opening reactions with nucleophiles under mild conditions. This property has been exploited in designing strategies for late-stage functionalization of drug candidates, allowing chemists to introduce diverse substituents without compromising overall molecular integrity. Such flexibility is invaluable in optimizing lead compounds during drug discovery pipelines.

Recent studies have also explored the computational modeling of 3-Fluoropyridine 1-Oxide to predict its interactions with biological targets. Molecular docking simulations and quantum mechanical calculations have provided insights into how structural modifications influence binding affinity and selectivity. These computational approaches complement experimental efforts by enabling rapid screening of potential derivatives before synthesizing them in the laboratory.

The industrial production of 3-Fluoropyridine 1-Oxide has advanced significantly over the years, with processes being optimized for scalability and cost-efficiency. Manufacturers now employ green chemistry principles to minimize waste and energy consumption while maintaining high yields. Such innovations ensure that this valuable intermediate remains accessible for both academic research and commercial applications.

In conclusion,3-Fluoropyridine 1-Oxide (CAS No: 695-37-4) is a versatile and highly functional compound with broad applications across pharmaceuticals, agrochemicals, and material sciences. Its unique structural features enable diverse synthetic transformations and biological activities, making it an indispensable tool for chemists engaged in drug discovery and molecular design. As research continues to uncover new applications for this compound,3-Fluoropyridine 1-Oxide is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:695-37-4)3-Fluoropyridine 1-Oxide
A836536
Purity:99%
Quantity:100g
Price ($):882.0
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